Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

説明

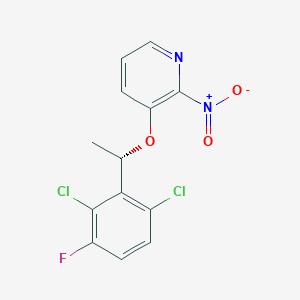

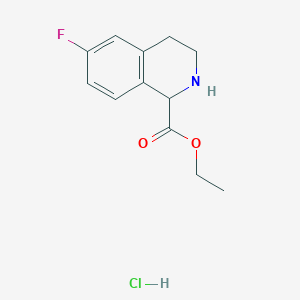

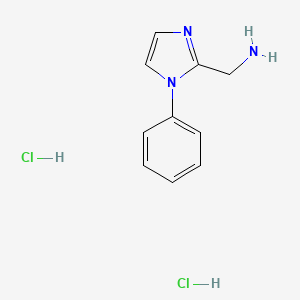

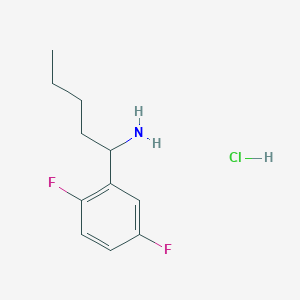

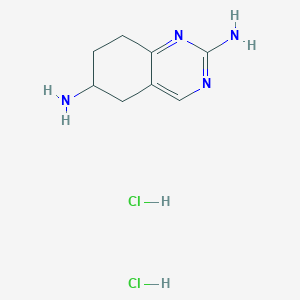

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15ClFNO2 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention in recent years due to their presence in various natural and non-natural compounds with intriguing biological properties . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is represented by the linear formula C12H15ClFNO2 . The compound has a molecular weight of 259.71 .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are of significant interest in organic and medicinal chemistry . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Physical And Chemical Properties Analysis

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Synthesis Methodologies

The synthesis of compounds related to ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride often involves innovative techniques to improve yield, purity, or functionalize the molecule for specific applications. For example, a study demonstrated the use of aluminium metal as a catalyst under microwave-assistance for synthesizing ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, showcasing the efficiency of non-conventional energy sources in organic synthesis (Song Bao-an, 2012). Another approach involved the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives as potential antibacterial agents, indicating the utility of sonication in facilitating chemical reactions (G. L. Balaji et al., 2013).

Biological Evaluations

Although not directly on the compound , related research has explored the antimicrobial and antiviral activities of structurally similar molecules. For instance, the synthesis and antimicrobial evaluation of substituted fluoroquinolones showed that new analogs prepared under both conventional and microwave irradiation conditions exhibited significant activity against various microorganisms (Mutyala Veera Venkata Vara Prasad et al., 2017). This suggests the potential for derivatives of ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride to serve as templates for developing new antimicrobial agents.

Physicochemical Studies

Physicochemical properties and pharmacological activities of novel molecular entities, including a related compound, 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, were assessed for their ocular hypotensive action, revealing the influence of physicochemical characteristics on biological activity (Chandrasena R Pamulapati & R. Schoenwald, 2011). Such studies highlight the importance of understanding the solubility, distribution coefficient, and pKa values of these compounds for their potential medical applications.

Safety And Hazards

将来の方向性

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids and have been the focus of considerable research interest . They are key fragments of a diverse range of alkaloids and bioactive molecules . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

特性

IUPAC Name |

ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYJLIMBQWIAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1458062.png)

![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)